molecular formula C5H4BrN3 B1371702 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 287922-71-8

4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B1371702
M. Wt: 186.01 g/mol
InChI Key: NTTLCOOFUGHMJS-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .


Synthesis Analysis

This compound is used as a pharmaceutical intermediate . It is reported to react with titanium tetrachloride to afford binary adducts .


Molecular Structure Analysis

The molecular formula of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N . The SMILES string is CN1C=C (Br)C (=N1)C#N .


Chemical Reactions Analysis

4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole . It may be used as starting material in the synthesis of 1,4′-bipyrazoles .


Physical And Chemical Properties Analysis

The compound appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole is a chemical compound with the empirical formula C4H5BrN2 . It’s a liquid with a refractive index of n20/D 1.531 , a boiling point of 185-188 °C/760 mmHg , and a density of 1.558 g/mL at 25 °C .

  • Synthesis of 1,4’-bipyrazoles

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
  • Preparation of solid hexacoordinate complexes

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used in the preparation of solid hexacoordinate complexes .
    • Method: This would involve a reaction between 4-Bromo-1-methyl-1H-pyrazole and a suitable metal compound, such as dimethyl- or divinyl-tindichloride .
  • Synthesis of Various Pharmaceutical and Biologically Active Compounds

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
  • Preparation of Polyurethanes

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used as a blocking agent in the preparation of polyurethanes . Polyurethanes are extensively used for preparing different apparels, leather-like materials, wearable materials, etc .
    • Method: This involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are then characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
    • Results: The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole. At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles and 1,3,4,5-Tetrasubstituted Pyrazoles

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used in the synthesis of 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .
    • Method: The specific method of synthesis would depend on the desired isoxazole or pyrazole derivative. Generally, it would involve a reaction between 4-Bromo-1-methyl-1H-pyrazole and another compound under suitable conditions .
  • Synthesis of Other Bromopyrazoles

    • Application: 4-Bromo-1-methyl-1H-pyrazole can be used as a starting material in the synthesis of other bromopyrazoles .
    • Method: The specific method of synthesis would depend on the desired bromopyrazole derivative. Generally, it would involve a reaction between 4-Bromo-1-methyl-1H-pyrazole and another compound under suitable conditions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a pharmaceutical intermediate . It is part of the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential future directions in the development of pharmaceuticals that target the A1 adenosine receptor.

properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTLCOOFUGHMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670720
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

CAS RN

287922-71-8
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add sodium hydride (60 wt % oil dispersion, 700 mg, 17.5 mmol) in several portions under a nitrogen purge to a solution of 4-bromo-1H-pyrazole-3-carbonitrile (2.0 g, 11.6 mmol) in 15 mL of anhydrous DMF at 0° C. Stir the reaction at 0° C. for one hour. Add methyl iodide (0.9 mL, 14.5 mmol) to the mixture and allow to stir and come to room temperature over 1 hour. Pour into 100 mL of ice-water and stir for 15 minutes. Filter off the resulting solid and rinse with 20 mL of water. Dry the solid overnight. Chromatograph (1/9-1/3 EtOAc/hexanes) over silica gel to give the title compound as a white solid (1.38 g, 63%), along with a small amount (100 mg) of the regioisomeric bromide.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Huang, TW Johnson, S Bailey, A Brooun… - Journal of medicinal …, 2014 - ACS Publications
… Compound 17 (500 mg, 1.18 mmol), 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (328 mg, 1.76 mmol), and potassium carbonate (488 mg, 3.53 mmol) were all added to a microwave …
Number of citations: 110 pubs.acs.org

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